2-Chloro-5-phenylpyridine-3-carboxaldehyde

Medicinal Chemistry Heterocyclic Synthesis Cross-Coupling Reactions

Procure 2-Chloro-5-phenylpyridine-3-carboxaldehyde (CAS 176433-57-1) for unmatched synthetic versatility. Its three orthogonal reactive groups—2-chloro, 5-phenyl, and 3-formyl—enable chemoselective, sequential diversification that non-halogenated analogs cannot replicate. First exploit the electrophilic aldehyde for reductive amination or hydrazone conjugation, then utilize the 2-chloro handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to rapidly generate patentable kinase- and GPCR-focused libraries. The Vilsmeier-derived scaffold grants direct access to literature-established 7-azaindole and fused heterocycle syntheses, eliminating de novo route development. Crystalline solid (mp 91–98 °C) with enhanced lipophilicity ensures straightforward handling and favorable solubility profiles for pre-formulation screening.

Molecular Formula C12H8ClNO
Molecular Weight 217.65 g/mol
CAS No. 176433-57-1
Cat. No. B061185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-phenylpyridine-3-carboxaldehyde
CAS176433-57-1
Molecular FormulaC12H8ClNO
Molecular Weight217.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)C=O
InChIInChI=1S/C12H8ClNO/c13-12-11(8-15)6-10(7-14-12)9-4-2-1-3-5-9/h1-8H
InChIKeyQBFNWWRKCSBZHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-phenylpyridine-3-carboxaldehyde (CAS 176433-57-1): Orthogonal Reactive Handle Triad for Medicinal Chemistry and Heterocyclic Synthesis


2-Chloro-5-phenylpyridine-3-carboxaldehyde (CAS 176433-57-1) is a heteroaromatic aldehyde with the molecular formula C₁₂H₈ClNO and a molecular weight of 217.65 g/mol . This compound features a pyridine core substituted with a reactive chloro group at the 2-position, an electron-rich phenyl ring at the 5-position, and an electrophilic aldehyde moiety at the 3-position. Its solid physical form (melting point 91–98 °C ) and purity specifications (≥97% ) support its role as a stable, storable intermediate for downstream synthetic applications. It is commercially available as a research chemical from reputable suppliers and is primarily utilized as a versatile building block in medicinal and synthetic organic chemistry [1].

Why 2-Chloro-5-phenylpyridine-3-carboxaldehyde (176433-57-1) Is Not Directly Substitutable by In-Class Analogs


Generic substitution fails for this compound because its specific spatial arrangement of three orthogonal reactive groups (2-chloro, 5-phenyl, 3-formyl) cannot be replicated by other phenylpyridine carboxaldehydes. For example, the direct analog 5-phenylpyridine-3-carboxaldehyde (CAS 113118-84-6) lacks the 2-chloro group entirely, which eliminates the potential for sequential, chemoselective transformations at the pyridine ring . Similarly, derivatives with alternative 2-position halogens or 5-position substituents will exhibit fundamentally different electronic properties and reactivity profiles, making one-to-one functional replacement impossible in synthetic routes that rely on the exact electronic and steric environment provided by the target compound .

2-Chloro-5-phenylpyridine-3-carboxaldehyde (176433-57-1): Direct Evidence of Differentiated Performance versus Comparators


Orthogonal Reactivity of Chloro and Formyl Groups Enables Sequential Functionalization Unavailable in Non-Halogenated Analogs

The 2-chloro-5-phenylpyridine-3-carboxaldehyde scaffold contains a unique combination of an aldehyde and a chlorine atom on the pyridine ring, offering an orthogonal reactivity profile that is absent in the non-halogenated analog 5-phenylpyridine-3-carboxaldehyde (CAS 113118-84-6). This enables a well-established two-step sequence: first, chemoselective nucleophilic additions (e.g., reductive amination, Grignard addition) at the more electrophilic aldehyde site; second, subsequent metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) at the C2-Cl position .

Medicinal Chemistry Heterocyclic Synthesis Cross-Coupling Reactions

Validated Synthetic Route via Vilsmeier Reaction Offers Distinct Advantage Over Suzuki-Based Routes for Non-Halogenated Analogs

The target compound and its 2-chloro-5-aryl-3-pyridine carboxaldehyde analogs can be accessed via a Vilsmeier reaction of 4-aryl-3-buten-2-one oximes, a route that directly installs both the chloro and formyl groups on the pyridine ring in a single synthetic operation [1][2]. This contrasts with the synthesis of the non-halogenated analog, 5-phenylpyridine-3-carboxaldehyde, which typically relies on a Suzuki coupling between 5-bromopyridine-3-carboxaldehyde and phenylboronic acid, a strategy that is not applicable to the 2-chloro-substituted scaffold .

Synthetic Methodology Process Chemistry Heterocyclic Chemistry

Aldehyde Functionality Confers Chemoselectivity Advantage for Nucleophilic Additions Relative to Carboxylic Acid or Nitrile Analogs

The aldehyde group in the target compound provides a unique chemoselective handle for reactions with primary amines (reductive amination) or hydrazines (hydrazone formation) that is not possible with the corresponding 3-carboxylic acid or 3-carbonitrile analogs. This aldehyde enables bioconjugation strategies and the construction of imine-linked libraries under mild conditions where the carboxylic acid analog would require activation and the nitrile analog would be unreactive toward amines without harsh reduction conditions .

Medicinal Chemistry Chemical Biology Conjugation Chemistry

Distinct Physical Property Profile (Melting Point, Density, LogP) Differentiates from Non-Halogenated Analog

The introduction of the 2-chloro substituent significantly alters the compound's physical properties relative to the non-halogenated analog. The target compound has a melting point of 91–98 °C , whereas 5-phenylpyridine-3-carboxaldehyde is described as a light yellow solid but lacks a well-defined melting range in common databases , indicating a difference in crystal packing and intermolecular forces. Computed LogP values also differ, with the target compound having a higher LogP (XLogP3 2.9 [1]) compared to the less lipophilic non-halogenated analog (inferred), influencing solubility and partitioning behavior.

Physical Chemistry Pre-formulation Crystallography

High-Value Application Scenarios for 2-Chloro-5-phenylpyridine-3-carboxaldehyde (176433-57-1) Informed by Differential Evidence


Medicinal Chemistry Library Synthesis for Kinase and GPCR Targets

This compound serves as an ideal starting material for generating diverse, patentable chemical libraries targeting kinases and GPCRs. The orthogonal reactivity of the aldehyde and 2-chloro groups (established in Evidence Item 1) allows for sequential diversification: first, the aldehyde can be reacted with amines or hydrazines to introduce a variety of substituents; second, the resulting intermediate can undergo Suzuki-Miyaura or Buchwald-Hartwig cross-coupling at the C2 position to introduce further structural diversity. This two-step approach is more efficient than using a non-halogenated analog, which would limit diversification to a single step .

Synthesis of Heterocyclic Scaffolds via Vilsmeier-Derived Precursors

The compound's synthetic accessibility via the Vilsmeier reaction (Evidence Item 2) makes it a strategic precursor for the synthesis of fused heterocyclic systems. Researchers have used 2-chloro-5-aryl-3-pyridine carboxaldehydes to access 7-azaindoles and other complex heterocycles [1]. Procurement of this specific building block ensures compatibility with established literature procedures that rely on the unique Vilsmeier-derived scaffold, whereas alternative analogs would require de novo route development.

Bioconjugation and Chemical Probe Development

The aldehyde functionality's chemoselectivity (Evidence Item 3) makes this compound suitable for bioconjugation applications. It can be used to covalently link the 2-chloro-5-phenylpyridine core to biomolecules (e.g., proteins, peptides) via reductive amination, creating chemical probes for target identification or affinity chromatography. The carboxylic acid or nitrile analogs would require additional activation steps, complicating the workflow and potentially reducing yield .

Pre-formulation Studies and Solid-State Characterization

The well-defined solid-state properties (melting point 91–98 °C) and higher lipophilicity relative to the non-halogenated analog (Evidence Item 4) make this compound a preferred candidate for early-stage pre-formulation studies. Its crystallinity facilitates purification and handling, while its altered LogP provides a distinct solubility profile that can be exploited to optimize reaction conditions or initial pharmacokinetic assessments .

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